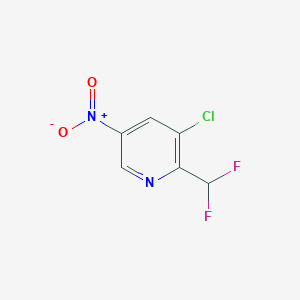
2-(5-Acetyl-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Acetyl-2-hydroxyphenyl)acetic acid is an organic compound with a molecular formula of C10H10O4 It is a derivative of phenylacetic acid, featuring an acetyl group and a hydroxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid typically involves the acetylation of 2-hydroxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxyphenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Acetyl-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2-(5-Acetyl-2-oxophenyl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-2-hydroxyphenyl)acetic acid.
Substitution: Formation of esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
2-(5-Acetyl-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylphenylacetic acid: The acetyl group is positioned differently, affecting its chemical and biological properties.
2-(4-Hydroxyphenyl)acetic acid: The hydroxy group is in a different position, influencing its reactivity and interactions.
Uniqueness
2-(5-Acetyl-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of the acetyl and hydroxy groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(5-acetyl-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-2-3-9(12)8(4-7)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
Clave InChI |
KACLLRYCZFYWEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


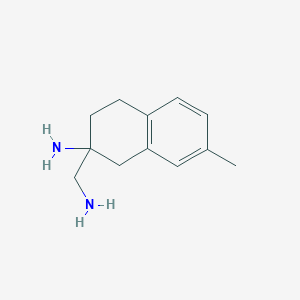
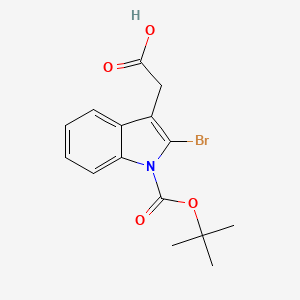
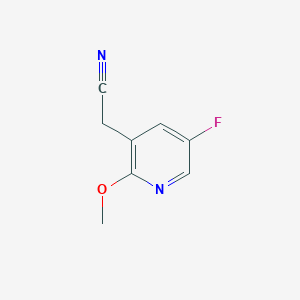
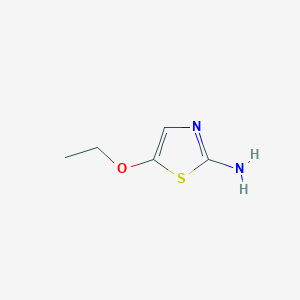
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
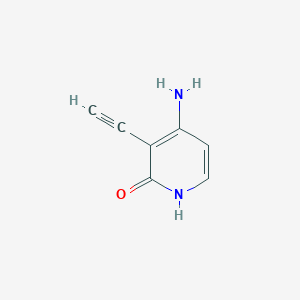
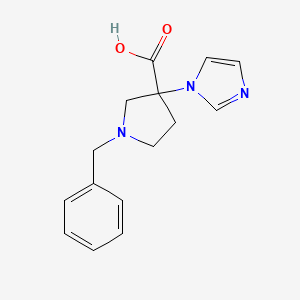
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
